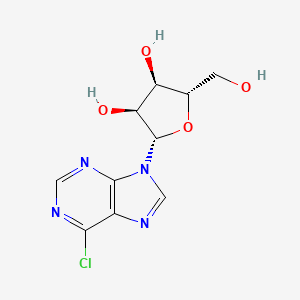![molecular formula C18H19ClN4 B13832109 3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine](/img/structure/B13832109.png)
3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clozapine-d3 is a deuterated form of clozapine, an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorders. The deuterium atoms in Clozapine-d3 replace the hydrogen atoms in the original clozapine molecule, which can lead to differences in pharmacokinetics and metabolic stability. This compound is often used in scientific research to study the pharmacokinetics and metabolism of clozapine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clozapine-d3 involves the incorporation of deuterium atoms into the clozapine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in clozapine with deuterium atoms using deuterated solvents and catalysts under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of clozapine can also result in the formation of Clozapine-d3. This method requires careful selection of deuterated starting materials and reagents.
Industrial Production Methods
Industrial production of Clozapine-d3 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography and mass spectrometry are used to monitor the incorporation of deuterium atoms and to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
Clozapine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Clozapine-d3 can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert Clozapine-d3 to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the clozapine-d3 molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of Clozapine-d3, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Clozapine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Clozapine-d3 is used to study the pharmacokinetics of clozapine, including absorption, distribution, metabolism, and excretion.
Metabolic Stability Studies: The incorporation of deuterium atoms can affect the metabolic stability of clozapine, making Clozapine-d3 a valuable tool for studying metabolic pathways.
Drug Interaction Studies: Clozapine-d3 is used to investigate potential drug-drug interactions involving clozapine.
Biological Studies: Researchers use Clozapine-d3 to study the biological effects of clozapine on various cellular and molecular targets.
Mechanism of Action
Clozapine-d3 exerts its effects through multiple molecular targets and pathways. The primary mechanism involves antagonism of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors . This dual antagonism helps alleviate both positive and negative symptoms of schizophrenia. Additionally, Clozapine-d3 interacts with other neurotransmitter receptors, including adrenergic, histaminergic, and muscarinic receptors, contributing to its unique pharmacological profile .
Comparison with Similar Compounds
Clozapine-d3 is compared with other atypical antipsychotics such as olanzapine, risperidone, and quetiapine. While these compounds share some similarities in their mechanisms of action, Clozapine-d3 is unique due to its superior efficacy in treatment-resistant schizophrenia and its distinct receptor binding profile . Similar compounds include:
Olanzapine: Another atypical antipsychotic with a similar receptor binding profile but different side effect profile.
Risperidone: Known for its strong antagonism of D2 and 5-HT2A receptors but with a higher risk of extrapyramidal side effects.
Quetiapine: Exhibits a broader receptor binding profile and is often used for its sedative properties.
Properties
Molecular Formula |
C18H19ClN4 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine |
InChI |
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i1D3 |
InChI Key |
QZUDBNBUXVUHMW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)





